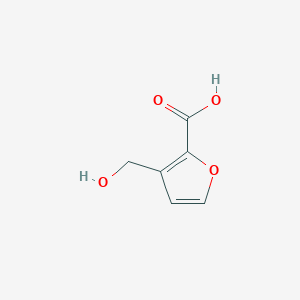
2-Furancarboxylic acid, 3-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylic acid, 3-(hydroxymethyl)-, also known as 5-hydroxymethyl-2-furancarboxylic acid, is a furan derivative with significant potential in various scientific and industrial applications. This compound is characterized by a furan ring substituted with a carboxylic acid group and a hydroxymethyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarboxylic acid, 3-(hydroxymethyl)- typically involves the oxidation of 5-hydroxymethylfurfural (HMF). This process can be achieved through various catalytic methods, including chemocatalysis, biocatalysis, and photocatalysis. For instance, biocatalytic methods often employ enzymes such as alcohol oxidase and laccase to convert HMF to the desired product under mild reaction conditions .
Industrial Production Methods: Industrial production of 2-furancarboxylic acid, 3-(hydroxymethyl)- primarily relies on the oxidation of HMF derived from biomass. This process is advantageous due to its eco-friendly nature and the use of renewable resources. The biocatalytic conversion of HMF to 2-furancarboxylic acid, 3-(hydroxymethyl)- is particularly promising, offering high selectivity and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Furancarboxylic acid, 3-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the hydroxymethyl group can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a valuable monomer for biopolymers .
Common Reagents and Conditions: Common reagents used in the oxidation of 2-furancarboxylic acid, 3-(hydroxymethyl)- include alcohol oxidase, laccase, and other catalytic agents. These reactions typically occur under mild conditions, making them suitable for industrial applications .
Major Products: The major products formed from the oxidation of 2-furancarboxylic acid, 3-(hydroxymethyl)- include FDCA and other furan derivatives. These products are valuable in the production of bioplastics and other sustainable materials .
Scientific Research Applications
2-Furancarboxylic acid, 3-(hydroxymethyl)- has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of bioplastics, resins, and other sustainable materials.
Mechanism of Action
The mechanism of action of 2-furancarboxylic acid, 3-(hydroxymethyl)- involves its oxidation to form FDCA and other derivatives. This process is catalyzed by enzymes such as alcohol oxidase and laccase, which facilitate the conversion of the hydroxymethyl group to a carboxylic acid group . The molecular targets and pathways involved in this process are primarily related to the catalytic activity of these enzymes .
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to 2-furancarboxylic acid, 3-(hydroxymethyl)-, commonly used in the synthesis of furan derivatives.
2,5-Furandicarboxylic Acid (FDCA): A major oxidation product of 2-furancarboxylic acid, 3-(hydroxymethyl)-, used in the production of biopolymers.
2-Furoic Acid: Another furan derivative with applications in organic synthesis and polymer production.
Uniqueness: 2-Furancarboxylic acid, 3-(hydroxymethyl)- is unique due to its dual functional groups (hydroxymethyl and carboxylic acid), which provide versatility in chemical reactions and applications. Its ability to undergo selective oxidation to form valuable products like FDCA highlights its significance in sustainable chemistry .
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3-(hydroxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7H,3H2,(H,8,9) |
InChI Key |
TYNYLABSLJYTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


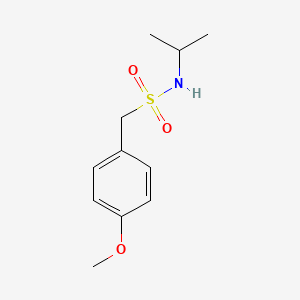
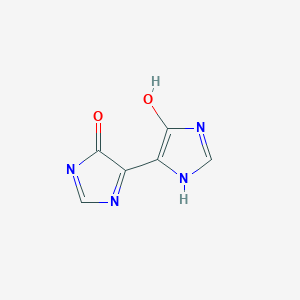
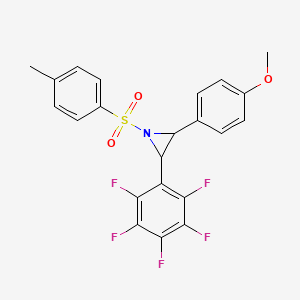
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
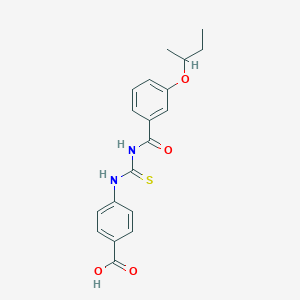
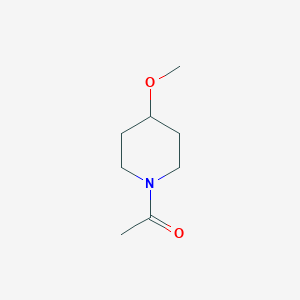
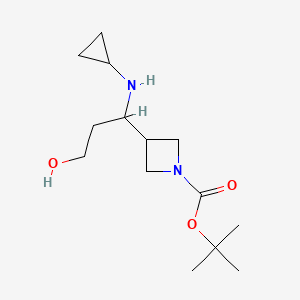
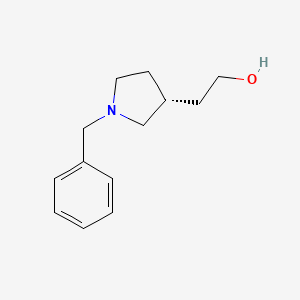



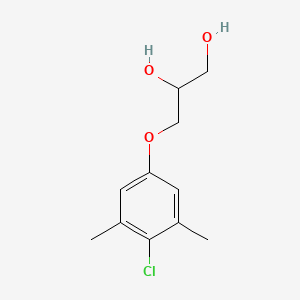
![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
